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Compound of Interest

Compound Name: 5-Chloropentan-2-ol

Cat. No.: B3187413

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Chloropentan-2-ol (CAS No: 15146-94-8), a versatile chlorinated alcohol used as a synthetic
intermediate in the pharmaceutical and chemical industries. Due to the limited availability of
public experimental spectra for this specific compound, this document presents predicted data
based on established spectroscopic principles, alongside detailed experimental protocols for
obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Chloropentan-2-ol. These predictions are
derived from the molecular structure and typical spectroscopic behavior of similar functional
groups.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.80 Sextet 1H H-2 (CH-OH)
~3.55 Triplet 2H H-5 (CH2-Cl)
~1.85 Multiplet 2H H-4 (CH2)
~1.60 Multiplet 2H H-3 (CHz2)
~1.22 Doublet 3H H-1 (CHs)
(Variable) Singlet (broad) 1H OH

. 13

Chemical Shift (6, ppm)

Carbon Assignment

~67.5 C-2 (CH-OH)
448 C-5 (CH2-Cl)
~35.0 C-3 (CH2)
~29.5 C-4 (CH2)
~23.5 C-1 (CHs)

ble 3: licted Infrared (IR) Al .

Wavenumber ) . . .

(cm—9) Intensity Vibration Type Functional Group
3600-3200 Strong, Broad O-H Stretch Alcohol

2960-2850 Medium-Strong C-H Stretch Alkane

1465-1450 Medium C-H Bend Alkane

1260-1050 Strong C-O Stretch Secondary Alcohol
850-550 Medium-Strong C-CI Stretch Alkyl Halide
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Table 4: Predicted Mass Spectrometry (MS)

Fragmentation Data
m/z Predicted Fragment lon Fragmentation Pathway

122/124 [CsH1:CIO]* Molecular lon (M*, M+2 due to
5M11

37Cl)
104/106 [M - H20]* Dehydration
87 [M-CIJ* Loss of Chlorine radical
45 [CH3CHOH]* Alpha-cleavage

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:

Accurately weigh 10-20 mg of 5-Chloropentan-2-ol for *H NMR (or 50-100 mg for 33C NMR)
and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the tube and ensure the solution is homogeneous.

Data Acquisition:
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 Insert the sample into the NMR spectrometer.

e Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve optimal homogeneity and resolution.
e Acquire the *H NMR spectrum using a standard pulse sequence.

e For 3C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique
carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR)
accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
like isopropanol and allowing it to dry completely.

Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the
sample spectrum.

Place a single drop of liquid 5-Chloropentan-2-ol directly onto the ATR crystal.

Lower the pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
e Collect the infrared spectrum of the sample over a typical range of 4000-400 cm~2.

e The instrument's software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

e Process the spectrum to identify the wavenumbers of key absorption bands.[1]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b3187413?utm_src=pdf-body
https://www.sibran.ru/upload/iblock/c13/c13fd4f7e1dcc3c8651efd7d14b6aafa.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3187413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for
sample introduction and purification.

Sample Preparation and Introduction (GC-MS):

e Prepare a dilute solution of 5-Chloropentan-2-ol in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

e Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

o The compound will be vaporized and separated from the solvent and any impurities on the

GC column.
Data Acquisition (Electron lonization - EI):

e As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

 In the ion source, molecules are bombarded with a high-energy electron beam (typically 70
eV), causing them to ionize and fragment.

e The resulting positively charged ions (the molecular ion and various fragment ions) are
accelerated into the mass analyzer.

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum. The most
common fragmentation pathways for alcohols are alpha-cleavage and dehydration (loss of a

water molecule).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Chloropentan-2-ol.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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